molecular formula C12H9N3O B14224418 Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-96-9

Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-

Cat. No.: B14224418
CAS No.: 824394-96-9
M. Wt: 211.22 g/mol
InChI Key: BGUJZXZKHZVHHA-UHFFFAOYSA-N
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Description

Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both oxazole and imidazole rings These rings are fused to a phenyl group, making the compound a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the formation of the oxazole and imidazole rings followed by their fusion to a phenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the formation of the imidazole ring can be achieved through the reaction of an aldehyde with an amine and a nitrile under acidic conditions . The oxazole ring can be synthesized via the cyclization of an α-haloketone with an amide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Contains a fused benzene and oxazole ring.

    Benzimidazole: Contains a fused benzene and imidazole ring.

    Thiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.

Uniqueness

Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to the presence of both oxazole and imidazole rings fused to a phenyl group.

Properties

CAS No.

824394-96-9

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-1,3-oxazole

InChI

InChI=1S/C12H9N3O/c1-2-4-10(12-15-7-8-16-12)9(3-1)11-13-5-6-14-11/h1-8H,(H,13,14)

InChI Key

BGUJZXZKHZVHHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC=CO3

Origin of Product

United States

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